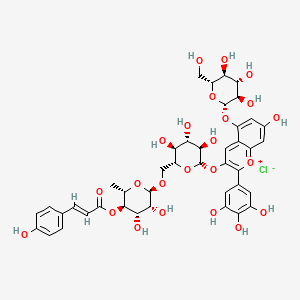
Nasunin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nasunin is a purple pigment belonging to the anthocyanin family, specifically delphinidin-3-(p-coumaroylrutinoside)-5-glucoside. It is primarily found in the peels of eggplants (Solanum melongena L.) and is responsible for their characteristic purple color. This compound is known for its potent antioxidant properties, which contribute to its various health benefits and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nasunin can be extracted from eggplant peels using several methods. One common approach involves treating the peels with 0.5% acetic acid after washing them to reduce chlorogenic acid content. The extracts are then processed using Sep-pack C18 cartridges to obtain this compound with high purity . Another method involves macerating the peels in 10% acetic acid for 24 hours, followed by extraction with methanol and analysis using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: For industrial production, this compound can be extracted as a this compound-casein complex to enhance its stability. This involves treating the eggplant peel extracts with isoelectric point precipitation to form the complex, which is then freeze-dried for stability .
Chemical Reactions Analysis
Types of Reactions: Nasunin undergoes various chemical reactions, including oxidation and chelation. It is a potent scavenger of superoxide anion radicals and can inhibit the formation of hydroxyl radicals by chelating iron .
Common Reagents and Conditions:
Oxidation: this compound can scavenge superoxide anion radicals generated by the hypoxanthine-xanthine oxidase system.
Major Products: The primary products of this compound’s reactions include iron complexes and reduced levels of reactive oxygen species, which contribute to its antioxidant properties .
Scientific Research Applications
Nasunin has a wide range of scientific research applications due to its antioxidant, anti-inflammatory, and neuroprotective properties:
Chemistry: Used as a natural dye and antioxidant in various chemical formulations.
Biology: Studied for its role in protecting brain cell membranes from oxidative damage.
Medicine: Investigated for its potential in reducing inflammation and protecting against lipid peroxidation.
Industry: Utilized as a natural colorant in food, cosmetics, and textiles.
Mechanism of Action
Nasunin is similar to other anthocyanins such as delphinidin, cyanidin, and malvidin. it is unique due to its specific glycosidic form and potent iron-chelating ability. Other anthocyanins like delphinidin-3-glucoside and delphinidin-3-rutinoside share similar antioxidant properties but differ in their molecular structures and specific health benefits .
Comparison with Similar Compounds
- Delphinidin
- Cyanidin
- Malvidin
- Pelargonidin
- Peonidin
- Petunidin
Nasunin’s unique combination of antioxidant and anti-inflammatory properties makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C42H47ClO23 |
|---|---|
Molecular Weight |
955.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride |
InChI |
InChI=1S/C42H46O23.ClH/c1-15-38(65-28(48)7-4-16-2-5-18(44)6-3-16)34(54)37(57)40(59-15)58-14-27-31(51)33(53)36(56)42(64-27)62-25-12-20-23(60-39(25)17-8-21(46)29(49)22(47)9-17)10-19(45)11-24(20)61-41-35(55)32(52)30(50)26(13-43)63-41;/h2-12,15,26-27,30-38,40-43,50-57H,13-14H2,1H3,(H4-,44,45,46,47,48,49);1H/t15-,26+,27+,30+,31+,32-,33-,34-,35+,36+,37+,38-,40+,41+,42+;/m0./s1 |
InChI Key |
OUUYNFWYLXMNQZ-YJIPZLSKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O.[Cl-] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


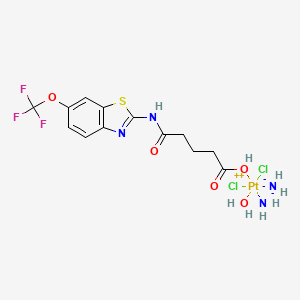
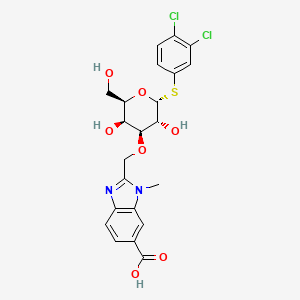
![[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)
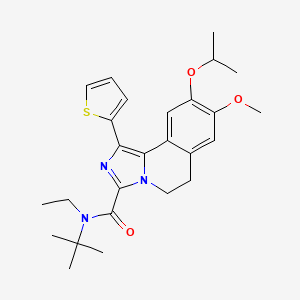
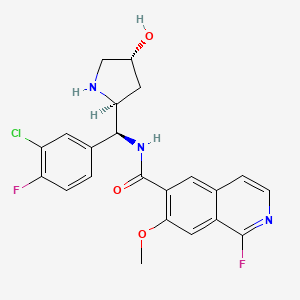

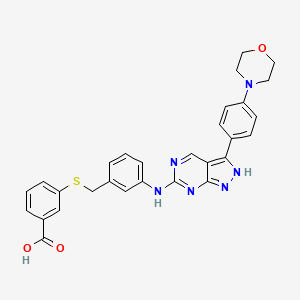
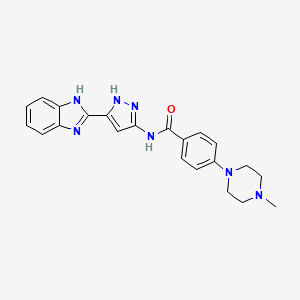
![5-[3-[[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857977.png)
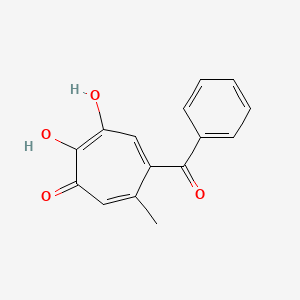
![2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride](/img/structure/B10857986.png)

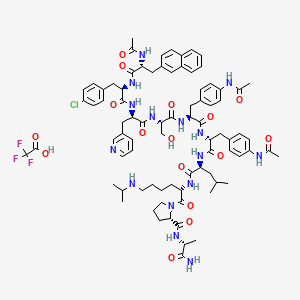
![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B10858000.png)
